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Compound of Interest

Compound Name: Benzyl 2-aminoacetate

Cat. No.: B555455 Get Quote

A Spectroscopic Guide to the Esterification of
Glycine with Benzyl Alcohol
This technical guide provides a comprehensive spectroscopic comparison of the starting

materials, glycine and benzyl alcohol, with the final product, benzyl 2-aminoacetate. It is

designed for researchers, scientists, and drug development professionals to effectively monitor

the progress of this esterification reaction and confirm the identity and purity of the final

product. By understanding the distinct spectral signatures of each molecule, researchers can

confidently assess reaction completion and troubleshoot any synthetic challenges.

The synthesis of benzyl 2-aminoacetate, a valuable building block in peptide synthesis and

medicinal chemistry, is commonly achieved through the Fischer-Speier esterification of glycine

with benzyl alcohol in the presence of an acid catalyst.[1] Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are indispensable tools for characterizing the molecular transformations that occur during this

process.

The Chemical Transformation: Fischer-Speier
Esterification
The reaction involves the nucleophilic attack of the hydroxyl group of benzyl alcohol on the

protonated carbonyl carbon of glycine. The equilibrium of this reaction is typically driven

towards the product by removing the water formed, often through azeotropic distillation.
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Caption: Fischer-Speier esterification of glycine and benzyl alcohol.

Spectroscopic Comparison: Unveiling the Molecular
Changes
The key to effective reaction monitoring lies in identifying the appearance of new spectral

features corresponding to the product and the disappearance of signals from the starting

materials.

Infrared (IR) Spectroscopy: Tracking Functional Group
Transformation
IR spectroscopy is a powerful technique for identifying the presence and disappearance of key

functional groups.

Starting Materials:

Benzyl Alcohol: The IR spectrum of benzyl alcohol is characterized by a broad O-H

stretching band around 3200-3600 cm⁻¹, indicative of the hydroxyl group. It also shows C-H
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stretching vibrations for both the aromatic (sp² C-H) and aliphatic (sp³ C-H) portions of the

molecule.

Glycine: As a zwitterion in its solid state, glycine's IR spectrum is more complex. It exhibits

broad N-H stretching bands from the ammonium group (NH₃⁺) in the 2500-3200 cm⁻¹

region, which overlap with C-H stretches. A strong, characteristic carboxylate (COO⁻)

asymmetric stretching band appears around 1560-1600 cm⁻¹.

Final Product (Benzyl 2-aminoacetate):

The formation of the ester is confirmed by the following spectral changes:

Appearance of a strong C=O stretching band for the ester carbonyl group, typically in the

range of 1735-1750 cm⁻¹.[2] This is a clear and unambiguous indicator of product formation.

Disappearance of the broad O-H stretch from benzyl alcohol.

Disappearance of the carboxylate (COO⁻) stretch of glycine.

Appearance of C-O stretching bands for the ester linkage in the 1000-1300 cm⁻¹ region.[2]

The N-H stretching of the primary amine in the product will appear as two sharp peaks

around 3300-3400 cm⁻¹.

Compound Key IR Absorptions (cm⁻¹) Functional Group

Benzyl Alcohol 3200-3600 (broad) O-H (alcohol)

Glycine
2500-3200 (broad), 1560-1600

(strong)
NH₃⁺ and COO⁻ (zwitterion)

Benzyl 2-aminoacetate

3300-3400 (two sharp peaks),

1735-1750 (strong), 1000-

1300

N-H (amine), C=O (ester), C-O

(ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
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NMR spectroscopy provides detailed information about the chemical environment of each

proton and carbon atom in the molecules.

Starting Materials:

Benzyl Alcohol: The ¹H NMR spectrum of benzyl alcohol typically shows a singlet for the

benzylic protons (-CH₂OH) around 4.6 ppm, a multiplet for the aromatic protons between 7.2

and 7.4 ppm, and a broad singlet for the hydroxyl proton (-OH) which can vary in chemical

shift depending on concentration and solvent.

Glycine: In D₂O, glycine shows a singlet for the α-protons (-CH₂-) around 3.5 ppm. The labile

amine and carboxylic acid protons exchange with the deuterium in the solvent and are

usually not observed.

Final Product (Benzyl 2-aminoacetate):

The formation of the ester results in distinct changes in the ¹H NMR spectrum:

A new singlet for the benzylic protons of the ester group (-O-CH₂-Ph) appears downfield,

typically around 5.1-5.2 ppm.[2]

The singlet for the α-protons of the glycine moiety (-NH₂-CH₂-) is also shifted, appearing

around 3.4 ppm.

The aromatic protons of the benzyl group will be present, typically as a multiplet between 7.3

and 7.4 ppm.

A broad singlet for the amine protons (-NH₂) may be observed, though its chemical shift can

be variable and it may exchange with residual water in the solvent.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b555455?utm_src=pdf-body
https://www.smolecule.com/products/s666144
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
¹H Chemical Shift
(δ, ppm)

Multiplicity Assignment

Benzyl Alcohol ~4.6 singlet -CH₂OH

7.2-7.4 multiplet Aromatic H

variable broad singlet -OH

Glycine (in D₂O) ~3.5 singlet -CH₂-

Benzyl 2-

aminoacetate
~5.1-5.2 singlet -O-CH₂-Ph

~3.4 singlet -NH₂-CH₂-

7.3-7.4 multiplet Aromatic H

variable broad singlet -NH₂

Starting Materials:

Benzyl Alcohol: The ¹³C NMR spectrum of benzyl alcohol shows a peak for the benzylic

carbon (-CH₂OH) at approximately 65 ppm and aromatic carbon signals between 127 and

141 ppm.

Glycine: The spectrum of glycine in an aqueous solution will show a signal for the α-carbon (-

CH₂-) around 42 ppm and a signal for the carboxyl carbon (-COO⁻) around 176 ppm.

Final Product (Benzyl 2-aminoacetate):

The esterification is confirmed by the following key shifts in the ¹³C NMR spectrum:

A new signal for the ester carbonyl carbon appears around 172 ppm.

The benzylic carbon of the ester (-O-CH₂-Ph) is observed at approximately 67 ppm.

The α-carbon of the glycine moiety (-NH₂-CH₂-) is found at around 43 ppm.

The aromatic carbon signals will be present in the 128-136 ppm range.
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Compound ¹³C Chemical Shift (δ, ppm) Assignment

Benzyl Alcohol ~65 -CH₂OH

127-141 Aromatic C

Glycine ~42 -CH₂-

~176 -COO⁻

Benzyl 2-aminoacetate ~172 C=O (ester)

~67 -O-CH₂-Ph

~43 -NH₂-CH₂-

128-136 Aromatic C

Mass Spectrometry (MS): Confirming the Molecular
Weight
Mass spectrometry is a definitive technique to confirm the molecular weight of the final product.

Starting Materials:

Benzyl Alcohol: Molecular Weight = 108.14 g/mol

Glycine: Molecular Weight = 75.07 g/mol

Final Product (Benzyl 2-aminoacetate): Molecular Weight = 165.19 g/mol . The mass

spectrum of benzyl 2-aminoacetate will show a molecular ion peak (M⁺) at m/z = 165.[3]

Common fragmentation patterns include the loss of the benzyl group (m/z = 91) and the loss

of the aminoacetyl group.

Experimental Protocols
Synthesis of Benzyl 2-aminoacetate (Fischer-Speier
Esterification)
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Caption: General workflow for the synthesis of Benzyl 2-aminoacetate.

Procedure:

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glycine

(1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

Add a suitable solvent that forms an azeotrope with water, such as toluene.

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the

disappearance of the O-H stretch of benzyl alcohol in the IR spectrum of an aliquot.

Once the reaction is complete (no more water is collected or starting material is consumed),

cool the reaction mixture to room temperature.

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Spectroscopic Analysis
NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data (Fourier transform, phasing, baseline correction) and reference the spectra

to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

For liquid samples (benzyl alcohol, benzyl 2-aminoacetate), a thin film can be prepared

between two NaCl or KBr plates.

For solid samples (glycine), prepare a KBr pellet by grinding a small amount of the sample

with dry KBr powder and pressing it into a transparent disk.

Acquire the IR spectrum using an FTIR spectrometer.

Mass Spectrometry:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI).

Acquire the mass spectrum over an appropriate m/z range.

Conclusion
The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide a powerful and

complementary suite of tools for the analysis of the Fischer-Speier esterification of glycine with

benzyl alcohol. By carefully comparing the spectra of the starting materials and the final

product, researchers can gain a clear and detailed understanding of the chemical

transformation, ensuring the successful synthesis of high-purity benzyl 2-aminoacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b555455?utm_src=pdf-body
https://www.benchchem.com/product/b555455?utm_src=pdf-body
https://www.benchchem.com/product/b555455?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. Buy Benzyl 2-aminoacetate | 1738-68-7 [smolecule.com]

3. Benzyl glycinate | C9H11NO2 | CID 409140 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic comparison of starting materials and final
Benzyl 2-aminoacetate product]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555455#spectroscopic-comparison-of-starting-
materials-and-final-benzyl-2-aminoacetate-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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